molecular formula C13H13N B1593851 1,2,3,4-Tetrahydroacridin CAS No. 3295-64-5

1,2,3,4-Tetrahydroacridin

Katalognummer: B1593851
CAS-Nummer: 3295-64-5
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: RXBYRTSOWREATF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydroacridine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1,2,3,4-Tetrahydroacridine, also known as Tacrine, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the breakdown of acetylcholine, a neurotransmitter, in the brain . Tacrine also inhibits butyrylcholinesterase activity .

Mode of Action

Tacrine acts as a reversible inhibitor of AChE . By inhibiting AChE, Tacrine slows the breakdown of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses . Additionally, Tacrine and its derivatives are known to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs, resulting in DNA cross links and strand breaks .

Biochemical Pathways

The primary biochemical pathway affected by Tacrine is the cholinergic pathway. By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmitter synthesis .

Pharmacokinetics

The pharmacokinetics of Tacrine have been studied in clinical trials . It has been found that the plasma clearance of Tacrine shows a threefold interindividual variation with a mean of 2.42 l·h−1 . The volume of distribution varies from 100 to 680 l with a mean of 349 l . The plasma half-lives of distribution and elimination are 1.8 and 98.2 min, respectively . Oral bioavailability of Tacrine shows large interindividual differences and ranges from 6 to 36% .

Result of Action

The inhibition of AChE by Tacrine leads to an increase in the concentration of acetylcholine at cholinergic synapses. This can enhance cognitive function in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission . Additionally, Tacrine and its derivatives have shown antitumor activity against certain cancer cell lines .

Action Environment

The action of Tacrine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Tacrine, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect the metabolism of Tacrine, potentially leading to drug-drug interactions .

Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBYRTSOWREATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954586
Record name 1,2,3,4-Tetrahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3295-64-5, 69577-70-4
Record name 1,2,3,4-Tetrahydroacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3295-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroacridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

7-(1,1-Dimethylethyl)-9-hydroxy-1,2,3,4-tetrahydroacridine (9.46 g) was refluxed for 30 minutes in 50 ml of POCl3. The volatiles were evaporated and the residue was distributed between aqueous NH3 and Et2O. Concentration of the organic phase gave 8.24 g of 9-chloro-7-1,1-dimethylethyl)-1,2,3,4-tetrahydroacridine.
Quantity
9.46 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tacrine (4 g, 20.17 mmoles) in chloroform (50 ml) and N,N-dimethylformamide (15 ml), 4-bromobutyroylchloride (3.5 ml, 30.25 mmoles) is added. The reaction mixture is maintained under stirring at room temperature for 6 hours and then diluted with chloroform and washed with water. The organic phase, anhydrified with sodium sulphate, is evaporated at reduced pressure. The crude product is purged by chromatography on silica gel, eluting with n-hexane/ethyl acetate 8/2 (ratio by volume). 9-[4-bromo)butyroylamino]-1,2,3,4-tetrahydroacridine is obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of isatin (40 g. 0.272 mol) in 30% aqueous potassium hydroxide (160 ml., 1.5 mol.) was added to a solution of cyclohexanone (69.7 g. 0.712 mol.) in ethanol (300 ml.) and the mixture heated at reflux with stirring for 10 hours. The ethanol was removed in vacuo and the residue dissolved in water (400 ml.) and extracted with ether (3 × 50 ml.). The aqueous phase was acidified with acetic acid and the resultant solid was washed with water, dried and heated at 310° C in a Wood's metal bath for 35 minutes. The cooled melt was diluted with 2N HCl (200 ml.) and extracted with chloroform (2 × 200 ml.) and the extracts discarded. The aqueous phase was adjusted to pH 9.0 with sodium carbonate and extracted with ethyl acetate (4 × 100 ml.) The combined extracts were washed with brine, dried and the solvent removed and the residual oily solid recrystallised from (bp 40°-60°) petrolum ether to give 1,2,3,4-tetrahydroacridine as colourless needles (38 g.). A sample (1 g.) was dissolved in anhydrous ether and treated with ethereal hydrogen chloride. The resultant solid was removed and recrystallised from isopropanol to give 1,2,3,4-tetrahydroacridine hydrochloride quarter hydrate as colourless needles m.p. 232° C. (Found C,70.2; H,6.5; N,5.9, C13H13N.HCl. 1/4H2O requires: C,69.7; H, 6.5; N, 6.2%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroacridine
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroacridine
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydroacridine
Reactant of Route 4
1,2,3,4-Tetrahydroacridine
Reactant of Route 5
1,2,3,4-Tetrahydroacridine
Reactant of Route 6
1,2,3,4-Tetrahydroacridine
Customer
Q & A

Q1: What is the primary mechanism of action of 1,2,3,4-tetrahydroacridine (THA)?

A1: THA is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [] By inhibiting AChE, THA increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. []

Q2: How does THA's inhibition of AChE relate to its potential therapeutic effects in Alzheimer's disease?

A2: Alzheimer's disease is characterized by a decline in cholinergic function, including reduced acetylcholine levels. [] By inhibiting AChE, THA may help to restore acetylcholine levels and improve cognitive function in Alzheimer's patients. []

Q3: Does THA interact with targets other than acetylcholinesterase?

A3: Yes, research suggests that THA can interact with other targets, including potassium channels, the minaprine binding site, and potentially muscarinic receptors. [, , ] For example, THA has been shown to attenuate serotonin-suppressed acetylcholine release, potentially through its interaction with the minaprine binding site. []

Q4: What is the molecular formula and weight of 1,2,3,4-tetrahydroacridine?

A4: The molecular formula of 1,2,3,4-tetrahydroacridine is C13H13N, and its molecular weight is 183.25 g/mol. []

Q5: What spectroscopic data is available to characterize 1,2,3,4-tetrahydroacridine and its derivatives?

A5: Various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), have been employed to characterize 1,2,3,4-tetrahydroacridine and its derivatives. [, , ] These techniques provide information about the functional groups, proton environments, and molecular weight of the compounds.

Q6: How do structural modifications of 1,2,3,4-tetrahydroacridine impact its acetylcholinesterase inhibitory activity?

A6: Numerous studies have explored the SAR of THA derivatives. [, , , , , ] Generally, substitutions at position 7 of the acridine ring, especially bulky groups, are detrimental to AChE inhibition. [, ] Electron-withdrawing substituents at positions 6 and 7 can enhance inhibitory potency. [, ] Additionally, bis-THA compounds, featuring two THA units linked by alkylene chains, display significantly increased potency and selectivity for AChE compared to THA alone. [, ]

Q7: Are there any THA analogs with improved therapeutic index compared to THA?

A7: Yes, researchers have synthesized THA analogs, such as 9-[3-(2-nitro-1-imidazolyl)propylamino]-cyclopenteno[b]quinoline hydrochloride (NLCPQ-1), which exhibit improved in vitro therapeutic index compared to THA, meaning they are more potent against their target while being less cytotoxic. []

Q8: How has computational chemistry been employed in the study of 1,2,3,4-tetrahydroacridine and its analogs?

A8: Computational methods like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations have been used to understand the interaction of THA and its analogs with their targets, predict their activity, and guide the design of new inhibitors. [, , , , ]

Q9: Can computational methods help in predicting the toxicity of THA derivatives?

A9: Yes, in silico prediction tools have been used to estimate the acute toxicity of THA derivatives in animal models. [] These predictions, alongside experimental data, can help to prioritize less toxic compounds for further development.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 1,2,3,4-tetrahydroacridine?

A10: THA is readily absorbed after oral administration. [] It is extensively metabolized, primarily in the liver, with 1-hydroxytacrine being a major metabolite in humans and rats. [] The stereochemistry of metabolism is significant, with the (+)-isomer of 1-hydroxytacrine being predominantly formed. []

Q11: Have any strategies been explored to improve the delivery of THA to the brain?

A11: Yes, encapsulation of THA in liposomes has been investigated as a means to enhance its delivery to the brain and reduce its toxicity. [] Liposomal delivery was found to increase THA concentration in the brain and prolong its duration of action in mice. []

Q12: What in vitro and in vivo models have been used to assess the efficacy of 1,2,3,4-tetrahydroacridine and its analogs?

A12: In vitro studies have employed enzyme assays to assess the inhibitory potency of THA and its derivatives against AChE and butyrylcholinesterase (BChE). [, , , ] Cell-based assays have been used to evaluate the neuroprotective effects of THA and its influence on muscarinic receptor function. [] In vivo, animal models, such as rodents, have been used to study the effects of THA on learning and memory in tasks like the water maze and passive avoidance tests. [, , ]

Q13: Has THA been evaluated in clinical trials for the treatment of Alzheimer's disease?

A13: Yes, THA was the first cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease. [] While it showed some efficacy in improving cognitive function, its use was limited by side effects, particularly hepatotoxicity. []

Q14: What are the main safety concerns associated with 1,2,3,4-tetrahydroacridine?

A14: The primary safety concern with THA is hepatotoxicity, which can occur at therapeutic doses. [, ] Gastrointestinal side effects, such as nausea and vomiting, are also common. [] These limitations have spurred research into the development of safer THA analogs. []

Q15: Are there any preclinical models used to study THA-induced hepatotoxicity and potential protective strategies?

A15: Yes, researchers have established acute models of THA-induced hepatotoxicity in mice. [] These models have been used to investigate the protective effects of compounds like dimethyl diphenyl bicarboxylate (DDB), which may mitigate liver damage caused by THA. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.